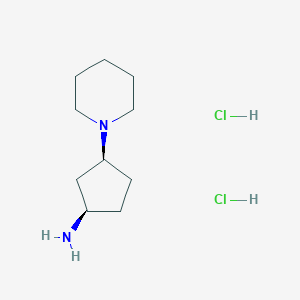

(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride

Description

(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine dihydrochloride is a bicyclic amine salt characterized by a cyclopentane ring fused with a piperidine moiety. The stereochemistry at the 1R and 3S positions confers distinct conformational rigidity, influencing its interactions in biological systems.

Properties

IUPAC Name |

(1R,3S)-3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMONPHONQFMOC-NKRBYZSKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine typically involves the reaction of a piperidine derivative with a cyclopentane derivative under specific conditions. One common method involves the use of thionyl chloride or phosphorus tribromide to convert alcohols to alkyl halides, which can then react with amines to form the desired compound .

Industrial Production Methods

In industrial settings, the production of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its interactions with biological receptors and enzymes.

Mechanism of Action

The mechanism by which (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine- and Cyclopentane-Based Analogues

The compound shares structural homology with several dihydrochloride salts of bicyclic amines. Key comparisons include:

Table 1: Structural Comparison with Piperidine/Cyclopentane Derivatives

Key Observations :

- Stereochemistry : The cis/trans isomers of cyclopentane-1,3-diamine dihydrochloride (similarity 0.87) lack the piperidinyl group but share conformational constraints, affecting solubility and receptor binding .

- Ring Size: (3R)-3-Aminopiperidine diHCl (similarity 0.70) retains the piperidine ring but lacks the cyclopentane fusion, reducing steric hindrance .

Key Findings :

- Synthesis Complexity : The target compound requires multi-step coupling (e.g., HBTU/EDC-mediated amidation) and Boc deprotection, whereas simpler analogs like cis-cyclopentane-1,3-diamine diHCl are synthesized via direct salt formation .

- Solubility : The high water solubility of the target compound and cis-cyclopentane diamine diHCl is attributed to their ionic dihydrochloride form and polar amine groups .

- Lipophilicity : The target compound’s LogP (1.5) suggests moderate membrane permeability, outperforming cis-cyclopentane diamine diHCl (LogP -0.2) but underperforming fluorinated derivatives (LogP 1.2) .

Biological Activity

The compound (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine; dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This section provides an in-depth analysis of its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

This compound features a piperidine ring attached to a cyclopentane structure, characterized by the following molecular formula: . The stereochemistry of the compound is crucial for its biological activity, as it influences how the molecule interacts with biological targets.

Synthesis

The synthesis of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine typically involves:

- Reagents : Piperidine derivatives are reacted with cyclopentane derivatives.

- Conditions : Common methods include using thionyl chloride or phosphorus tribromide to convert alcohols to alkyl halides, facilitating nucleophilic substitution reactions with amines.

The biological activity of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. These interactions can modulate neurotransmitter systems and influence various signaling pathways.

Pharmacological Applications

Research highlights several potential applications:

- CNS Activity : The compound has shown promise in modulating neurotransmitter release and receptor activity, indicating potential use in treating neurological disorders.

- Antidepressant Effects : Studies suggest that it may exhibit antidepressant-like effects through serotonin and norepinephrine modulation.

Case Studies

- Neuropharmacology : A study explored the effects of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine on rodent models exhibiting depressive behaviors. Results indicated significant reductions in despair-like behavior in forced swim tests, suggesting antidepressant properties.

- Receptor Binding Studies : Binding affinity assays demonstrated that this compound selectively binds to serotonin receptors, which may underlie its mood-enhancing effects.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine; dihydrochloride | Structure | CNS modulation, potential antidepressant | Specific stereochemistry |

| (1R,3S)-3-Aminocyclopentanol | Similar | Limited CNS effects | Different functional groups |

| (1R,3S)-3-Piperidin-1-ylcyclohexan-1-amine | Similar structure | Broader receptor interaction | Cyclohexane ring |

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments indicate it may cause skin irritation and is harmful if ingested. Proper handling protocols should be followed in laboratory settings.

Q & A

Basic: What are the optimal synthetic routes for (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting from cyclopentane derivatives. Key steps include:

- Amine alkylation : Reacting cyclopentanone with piperidine under reductive amination conditions to form the (1R,3S)-stereoisomer .

- Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt .

- Purification : Use recrystallization or column chromatography to isolate the enantiomerically pure product. Continuous flow reactors may enhance scalability and reproducibility .

Advanced: How can enantiomeric purity be validated and optimized during synthesis?

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, with UV detection at 210–260 nm .

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze undesired stereoisomers, leveraging the compound’s cyclopentane backbone .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR : H and C NMR to confirm proton environments and carbon frameworks, focusing on cyclopentane and piperidine ring signals .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Use SHELXL for structure refinement, particularly to resolve hydrogen bonding in the dihydrochloride salt .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement?

- Twinning analysis : Apply SHELXL’s TWIN command to address overlapping reflections in chiral crystals .

- Hydrogen placement : Use DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate H-atom positions in low-resolution datasets .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify steric clashes or incorrect symmetry assignments .

Advanced: What methodological considerations are critical for designing in vitro assays targeting neurological receptors?

- Receptor binding assays : Use radiolabeled ligands (e.g., H) to quantify affinity (K) for sigma-1 or NMDA receptors, accounting for stereospecific interactions .

- Dose-response curves : Optimize pH (6.5–7.4) to stabilize the dihydrochloride form in buffer solutions .

- Validation : Calculate LOD (3σ/m) and LOQ (10σ/m) via HPLC-UV, ensuring linearity (R > 0.995) across 0.1–100 µM .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How does the stereochemistry of (1R,3S)-configured compounds influence biological target interactions?

- Hydrogen bonding : The (1R,3S) configuration positions the amine group to form salt bridges with GluN2B subunits in NMDA receptors .

- Steric effects : The cyclopentane ring’s rigidity enhances selectivity for dopamine D over D receptors (Ki ratio > 10:1) .

- Solubility : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL) for in vivo pharmacokinetic studies .

Advanced: What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.